![molecular formula C15H15ClN2O2S B7437415 2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7437415.png)
2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of thiazolidinedione derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide is not fully understood. However, it has been suggested that the compound exerts its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. The activation of PPARγ leads to the inhibition of pro-inflammatory cytokines and chemokines, induction of apoptosis in cancer cells, and improvement of insulin sensitivity.
Biochemical and Physiological Effects:
2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and improve insulin sensitivity. Additionally, the compound has been found to reduce oxidative stress and inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide in lab experiments is its ability to exhibit multiple effects, making it a versatile compound for studying various biological processes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the study of 2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide. One of the directions is to investigate its potential as a treatment for inflammatory diseases, cancer, and diabetes. Another direction is to study its mechanism of action to gain a better understanding of its effects on various biological processes. Additionally, the compound can be modified to improve its efficacy and reduce its toxicity. Finally, further studies can be conducted to explore the compound's potential to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Métodos De Síntesis
The synthesis of 2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide is a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 3-chloropyridine-2-carbaldehyde with 3-bromobenzyl bromide in the presence of potassium carbonate to yield 3-(3-bromobenzyl)pyridine-2-carbaldehyde. The intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to form 2-[(3-bromobenzyl)thiosemicarbazone]pyridine. The final step involves the reaction of the intermediate with hydrogen peroxide in the presence of acetic acid to yield 2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide.
Aplicaciones Científicas De Investigación
2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide has been extensively studied for its potential applications in drug development. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic activities. The compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which makes it a promising candidate for the treatment of inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit cell proliferation, making it a potential anti-cancer agent. Additionally, the compound has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes.
Propiedades
IUPAC Name |
2-[[3-(3-chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-14-6-2-7-17-15(14)13-5-1-4-12(10-13)11-18-8-3-9-21(18,19)20/h1-2,4-7,10H,3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZITZNHBGXPWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2=CC(=CC=C2)C3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-oxopyrrolidin-2-yl)phenyl]-2-propylpyrazole-3-carboxamide](/img/structure/B7437332.png)

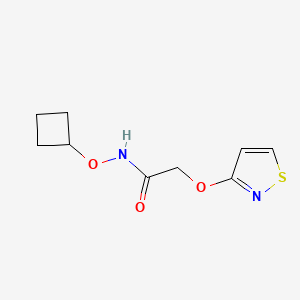
![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)
![N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B7437366.png)
![N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide](/img/structure/B7437367.png)
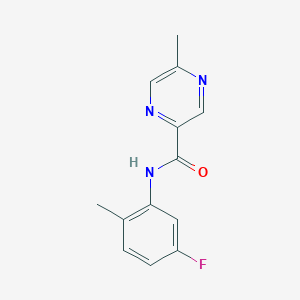
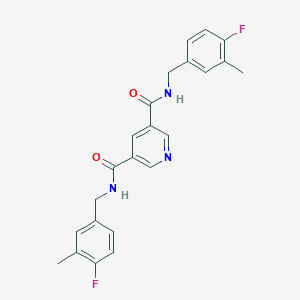
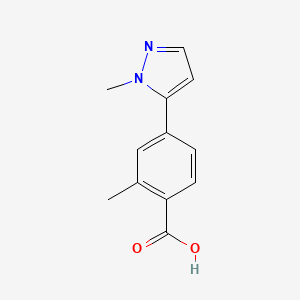
![6-oxo-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437411.png)
![3-(2-bromo-4-methylphenoxy)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]propanamide](/img/structure/B7437422.png)
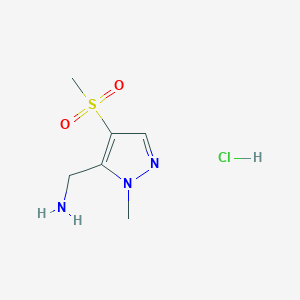
![N-[5-(hydroxymethyl)-2-methylpyrazol-3-yl]-2-(2-methylphenyl)propanamide](/img/structure/B7437434.png)
![3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid](/img/structure/B7437441.png)